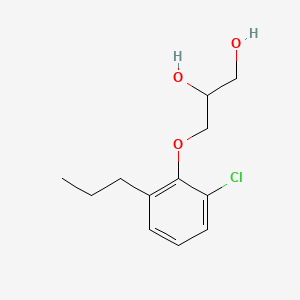![molecular formula C9H15NO3 B13808151 N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the oxetane ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxetane derivative with acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
科学研究应用
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
N-(2,2-dimethyl-4-oxothietan-3-yl)acetamide: This compound contains a thietane ring instead of an oxetane ring. The presence of sulfur in the thietane ring can lead to different chemical and biological properties.
N-(2,2-dimethyl-4-oxo-3-oxetanyl)acetamide: This compound is structurally similar but may have different substituents on the oxetane ring.
Uniqueness
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is unique due to the presence of the oxetane ring, which imparts specific chemical reactivity and biological activity. The combination of the oxetane ring with the acetamide group makes this compound distinct from other similar compounds, providing unique opportunities for research and application.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-5-4-7-8(12)13-9(7,2)3/h7H,4-5H2,1-3H3,(H,10,11) |
InChI 键 |
KKNQWDMMABZLOK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCC1C(=O)OC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


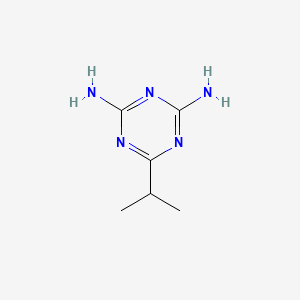
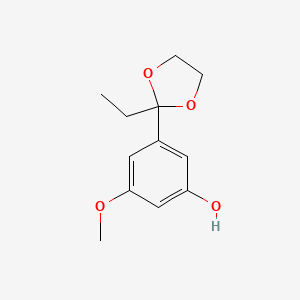
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
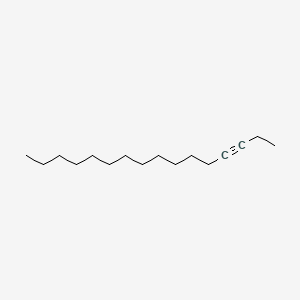
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
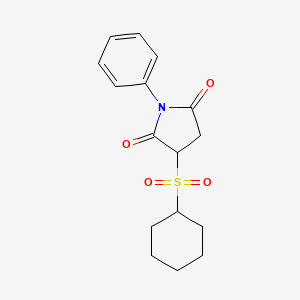

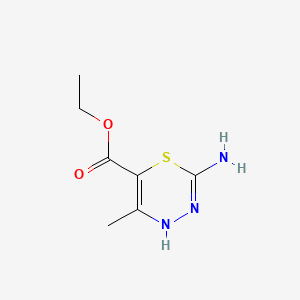

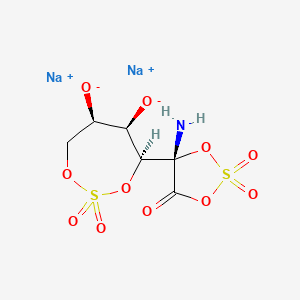
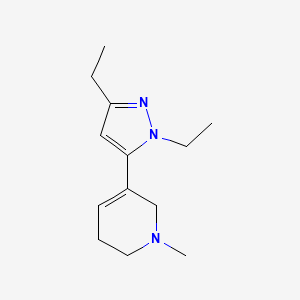
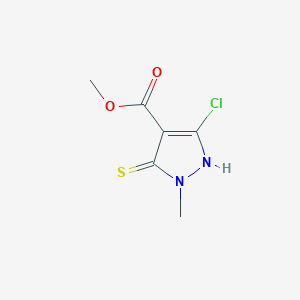
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
